molecular formula C7H9NO2S B6146379 methyl 2-(1,3-thiazol-2-yl)propanoate CAS No. 93472-22-1

methyl 2-(1,3-thiazol-2-yl)propanoate

Cat. No.: B6146379
CAS No.: 93472-22-1
M. Wt: 171.2
InChI Key:
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Description

Methyl 2-(1,3-thiazol-2-yl)propanoate is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .

Mechanism of Action

While the specific mechanism of action for “methyl 2-(1,3-thiazol-2-yl)propanoate” is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

While the specific safety and hazards for “methyl 2-(1,3-thiazol-2-yl)propanoate” are not mentioned in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Thiazoles and their derivatives have shown a wide range of biological activities, making them a promising area for future research . The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential direction for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method is the esterification of 2-(1,3-thiazol-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-thiazol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(1,3-thiazol-2-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,3-thiazol-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

93472-22-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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